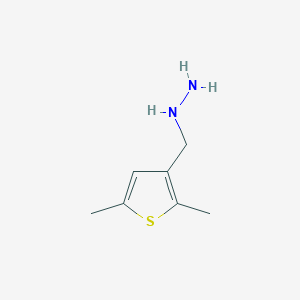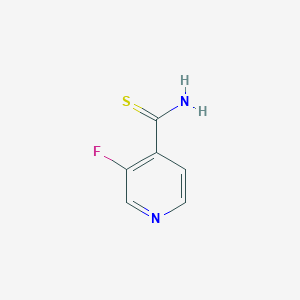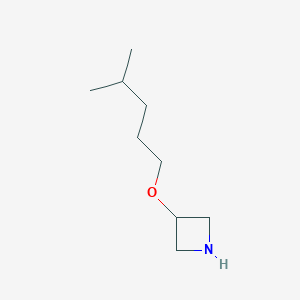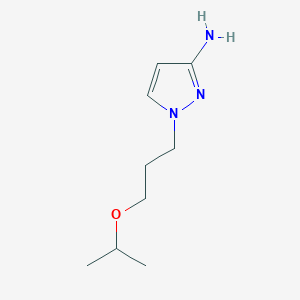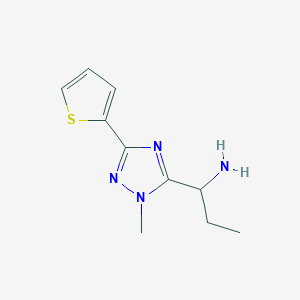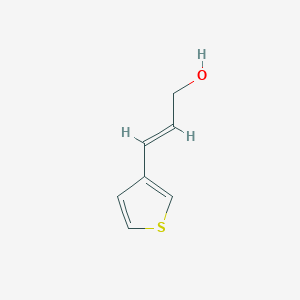
3-(Thiophen-3-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-3-yl)prop-2-en-1-ol is an organic compound that features a thiophene ring attached to a propenol group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is widely used in various chemical and pharmaceutical applications. The presence of the propenol group adds to the compound’s reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)prop-2-en-1-ol typically involves the condensation of thiophene-3-carboxaldehyde with an appropriate propenol derivative. One common method is the Claisen-Schmidt condensation, where thiophene-3-carboxaldehyde reacts with an allyl alcohol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Thiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of saturated alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid.
Reduction: 3-(Thiophen-3-yl)propan-1-ol.
Substitution: 3-Bromo-3-(thiophen-3-yl)prop-2-en-1-ol.
Aplicaciones Científicas De Investigación
3-(Thiophen-3-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(Thiophen-3-yl)prop-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, its anti-inflammatory effects may be mediated through inhibition of pro-inflammatory enzymes or signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(Thiophen-2-yl)prop-2-en-1-ol: Similar structure but with the thiophene ring attached at the 2-position.
3-(Furan-3-yl)prop-2-en-1-ol: Contains a furan ring instead of a thiophene ring.
3-(Pyridin-3-yl)prop-2-en-1-ol: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
3-(Thiophen-3-yl)prop-2-en-1-ol is unique due to the presence of the thiophene ring at the 3-position, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and materials with specific electronic properties .
Propiedades
Fórmula molecular |
C7H8OS |
|---|---|
Peso molecular |
140.20 g/mol |
Nombre IUPAC |
(E)-3-thiophen-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H8OS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6,8H,4H2/b2-1+ |
Clave InChI |
JHBVVETVSPASKG-OWOJBTEDSA-N |
SMILES isomérico |
C1=CSC=C1/C=C/CO |
SMILES canónico |
C1=CSC=C1C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13629383.png)

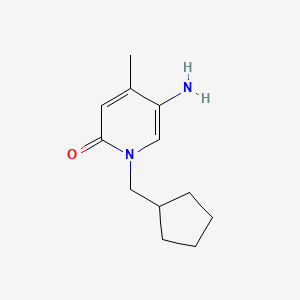


![3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine](/img/structure/B13629415.png)
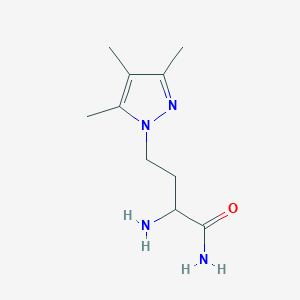
![3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13629429.png)
